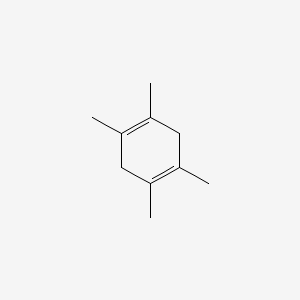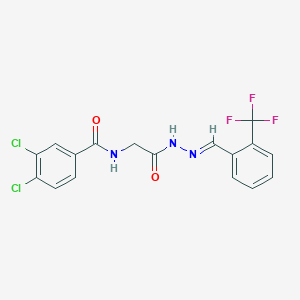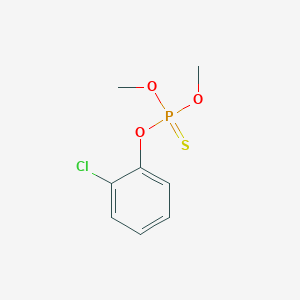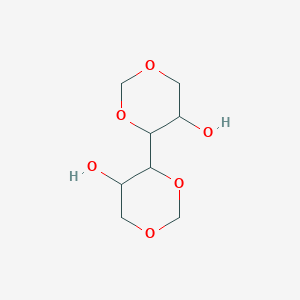
1,2,4,5-Tetramethyl-1,4-cyclohexadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,5-Tetramethyl-1,4-cyclohexadiene is an organic compound with the molecular formula C10H16. It is a derivative of cyclohexadiene, characterized by the presence of four methyl groups attached to the cyclohexadiene ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,4,5-Tetramethyl-1,4-cyclohexadiene can be synthesized through several methods. One common approach involves the reaction of 2,4-octadiene with methylmagnesium acetylide. This reaction is carried out in an anhydrous environment to prevent unwanted side reactions. The resulting cyclohexene magnesium compound is then reacted with methyl iodide to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction conditions to optimize yield and purity. Details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4,5-Tetramethyl-1,4-cyclohexadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions using halogens like chlorine or bromine can be employed.
Major Products Formed
Oxidation: Products may include tetramethylcyclohexanone or tetramethylcyclohexanol.
Reduction: The major product is typically tetramethylcyclohexane.
Substitution: Halogenated derivatives such as tetramethylcyclohexyl chloride or bromide.
Aplicaciones Científicas De Investigación
1,2,4,5-Tetramethyl-1,4-cyclohexadiene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Its derivatives are studied for potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,4,5-tetramethyl-1,4-cyclohexadiene depends on the specific reaction or application. In general, its chemical reactivity is influenced by the electron-donating effects of the methyl groups, which can stabilize reaction intermediates and facilitate various chemical transformations. The molecular targets and pathways involved vary based on the context of its use, such as in catalytic processes or biological interactions.
Comparación Con Compuestos Similares
1,2,4,5-Tetramethyl-1,4-cyclohexadiene can be compared with other similar compounds, such as:
1,3,5,5-Tetramethyl-1,3-cyclohexadiene:
1,2,4,5-Tetramethylcyclohexane: This fully saturated derivative lacks the double bonds present in this compound, resulting in different chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern and the presence of conjugated double bonds, which confer unique reactivity and stability compared to its analogs.
Propiedades
Número CAS |
26976-92-1 |
|---|---|
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
1,2,4,5-tetramethylcyclohexa-1,4-diene |
InChI |
InChI=1S/C10H16/c1-7-5-9(3)10(4)6-8(7)2/h5-6H2,1-4H3 |
Clave InChI |
GACALPFXAWHEBC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CC(=C(C1)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12006962.png)

![ethyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12006973.png)
![N-[(Z)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(2-thienyl)ethenyl]-4-methoxybenzamide](/img/structure/B12006979.png)
![2-[[5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B12006987.png)
![N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(2-methylphenoxy)acetamide](/img/structure/B12006994.png)



![5-(4-tert-butylphenyl)-4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12007024.png)

![2,2'-Methylenebis[6-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol]](/img/structure/B12007033.png)


